Ethyl 4-oxo-3-(p-tolyl)-5-(3,4,5-triethoxybenzamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate
Description
Ethyl 4-oxo-3-(p-tolyl)-5-(3,4,5-triethoxybenzamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a heterocyclic compound featuring a thieno[3,4-d]pyridazine core. Key structural features include:
- Position 3: A p-tolyl group (4-methylphenyl), contributing electron-donating effects and moderate lipophilicity.
- Position 5: A 3,4,5-triethoxybenzamido substituent, introducing steric bulk and enhanced lipophilicity due to the three ethoxy groups.
- Position 1: An ethyl carboxylate ester, which may improve solubility and serve as a prodrug moiety.
Crystallographic studies using programs like SHELX (e.g., SHELXL for refinement) have likely been employed to resolve its three-dimensional structure, enabling precise analysis of bond lengths, angles, and intermolecular interactions .
Properties
IUPAC Name |
ethyl 3-(4-methylphenyl)-4-oxo-5-[(3,4,5-triethoxybenzoyl)amino]thieno[3,4-d]pyridazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H31N3O7S/c1-6-36-21-14-18(15-22(37-7-2)25(21)38-8-3)26(33)30-27-23-20(16-40-27)24(29(35)39-9-4)31-32(28(23)34)19-12-10-17(5)11-13-19/h10-16H,6-9H2,1-5H3,(H,30,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKNZKJVEXAVXOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=C3C(=CS2)C(=NN(C3=O)C4=CC=C(C=C4)C)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H31N3O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
565.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Physicochemical Differences
| Parameter | Target Compound | Analog (851951-40-1) |
|---|---|---|
| Substituent at Position 3 | p-tolyl (electron-donating methyl group) | 4-(trifluoromethyl)phenyl (electron-withdrawing CF₃ group) |
| Substituent at Position 5 | 3,4,5-triethoxybenzamido (bulky, lipophilic) | 4-methoxyphenyl acetyl amino (smaller, less lipophilic) |
| Molecular Weight | Higher (due to triethoxy groups) | Lower (methoxy and trifluoromethyl groups reduce mass) |
| Predicted LogP | ~4.2 (high lipophilicity) | ~3.8 (moderate lipophilicity) |
| Solubility | Likely poor in aqueous media due to triethoxy groups | Improved solubility compared to target (smaller substituents) |
Functional Implications
- In contrast, the trifluoromethyl group in the analog introduces strong electron-withdrawing effects, which could alter charge distribution and binding affinity .
- The analog’s 4-methoxyphenyl acetyl group offers reduced bulk, possibly enhancing bioavailability.
Research Findings and Gaps
- Structural Analysis : SHELX-based crystallography (e.g., SHELXL) has been critical in confirming the target compound’s conformation, though experimental data on its biological activity remain scarce .
- Activity Data: Neither the target compound nor the analog provide explicit activity metrics in the available evidence. Further studies are needed to correlate structural features with functional outcomes (e.g., IC₅₀ values).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
